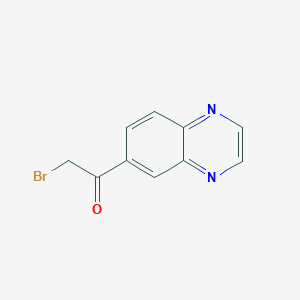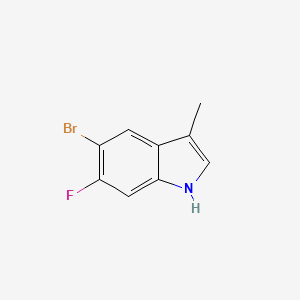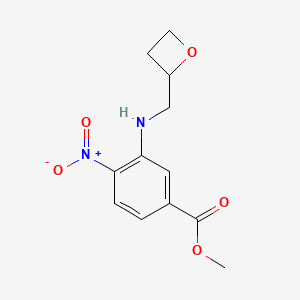
2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the benzo[d][1,3]oxazin-4-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of o-iodoanilines with acid chlorides in the presence of a palladium catalyst.
Another approach involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the use of nucleophiles and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates with analgesic, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes and receptors involved in various pathways .
相似化合物的比较
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
The presence of both a methyl and a trifluoromethyl group in 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one makes it unique compared to its analogs. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C10H6F3NO2 |
|---|---|
分子量 |
229.15 g/mol |
IUPAC 名称 |
2-methyl-7-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO2/c1-5-14-8-4-6(10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3 |
InChI 键 |
PXGHBHMWXUKLGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)





![Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)

![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)




![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
